molecular formula C21H26FN3O3S B2395214 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide CAS No. 897613-47-7

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide

Cat. No. B2395214
CAS RN: 897613-47-7
M. Wt: 419.52
InChI Key: NJQZJQMDBHNJIR-UHFFFAOYSA-N
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Description

“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide” is a chemical compound with the molecular formula C16H22FN3O3S and a molecular weight of 355.43. It is related to a class of compounds that have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonylethyl group, and a 3,5-dimethylbenzamide moiety. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Radiolabeled Antagonist for Neurotransmission Studies

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, known as [18F]p-MPPF, is a radiolabeled antagonist used for studying the serotonergic neurotransmission in the brain using positron emission tomography (PET). This research focuses on the synthesis, radiochemistry, and application of [18F]p-MPPF in animal (rats, cats, and monkeys) and human studies, highlighting its potential for advancing our understanding of serotonin receptors in various neurological conditions (Plenevaux et al., 2000).

Metabolism of Novel Antidepressants

Another significant application involves the study of Lu AA21004, a novel antidepressant, where N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide plays a role in understanding its metabolism. This research outlines how Lu AA21004 is metabolized in human liver microsomes to various metabolites, contributing to the drug's pharmacokinetic profile and providing insights into its safety and efficacy (Hvenegaard et al., 2012).

Antibacterial and Anticancer Applications

Research on piperazine derivatives, including structures related to N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, has revealed potential antibacterial and anticancer activities. Studies have synthesized and tested various piperazine compounds, demonstrating their efficacy against different bacterial strains and human cancer cell lines. These findings suggest a promising avenue for developing new therapeutic agents targeting specific bacterial infections and cancer types (Wu Qi, 2014), (Mallesha et al., 2012).

Adenosine Receptor Antagonists

Further research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists, showcasing the diverse therapeutic potential of piperazine derivatives. These compounds have shown high affinity and selectivity for A2B adenosine receptors, indicating their usefulness in studying adenosine-mediated physiological processes and potential therapeutic applications in diseases where adenosine plays a key role (Borrmann et al., 2009).

Future Directions

Future research could focus on further exploring the structure-activity relationship of this compound and its analogues, particularly in relation to their inhibitory effects on ENTs . Additionally, more detailed studies could be conducted to determine the physical and chemical properties of this compound, as well as its safety and potential hazards.

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQZJQMDBHNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide

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